molecular formula C23H20ClN5O2S B3678071 5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide

5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B3678071
M. Wt: 466.0 g/mol
InChI Key: BCIDLFVZDYWFHF-UHFFFAOYSA-N
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Description

5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzotriazole moiety, a chloro-substituted benzamide, and an ethylphenyl group.

Properties

IUPAC Name

5-chloro-N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c1-3-14-4-8-17(9-5-14)29-27-19-10-7-16(13-20(19)28-29)25-23(32)26-22(30)18-12-15(24)6-11-21(18)31-2/h4-13H,3H2,1-2H3,(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIDLFVZDYWFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole intermediate, followed by the introduction of the chloro-substituted benzamide and the ethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while reduction may yield a more saturated compound.

Scientific Research Applications

5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-chloro-N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide
  • 5-chloro-N-{[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide}

Uniqueness

What sets 5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide apart is its specific combination of functional groups and structural features. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide
Reactant of Route 2
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5-chloro-N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide

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